molecular formula C9H15NO2 B7900342 Octahydroindolizine-8a-carboxylic acid

Octahydroindolizine-8a-carboxylic acid

Cat. No.: B7900342
M. Wt: 169.22 g/mol
InChI Key: DXZPSBMQMOTJIY-UHFFFAOYSA-N
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Description

Octahydroindolizine-8a-carboxylic acid is a heterocyclic compound with the molecular formula C9H15NO2. It is characterized by a fused ring system consisting of a pyrrolidine and a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydroindolizine-8a-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reduction of nitroalkenes followed by cyclization. For instance, the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature can yield indoles via a formal reductive C(sp2)–H amination reaction . This method can be adapted to synthesize octahydroindolizine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Octahydroindolizine-8a-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different hydrogenated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

Octahydroindolizine-8a-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of octahydroindolizine-8a-carboxylic acid involves its interaction with various molecular targets. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity. For example, indolizine derivatives have been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities . The exact pathways and targets depend on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

    Indolizine: A structurally related compound with a similar fused ring system.

    Pyrrolizidine: Another related compound with a different ring fusion pattern.

    Quinolizidine: A compound with a similar nitrogen-containing ring system.

Uniqueness

Octahydroindolizine-8a-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-indolizine-8a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-8(12)9-4-1-2-6-10(9)7-3-5-9/h1-7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZPSBMQMOTJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC2(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydroindolizine-8a-carboxylic acid
Reactant of Route 2
Octahydroindolizine-8a-carboxylic acid
Reactant of Route 3
Octahydroindolizine-8a-carboxylic acid
Reactant of Route 4
Octahydroindolizine-8a-carboxylic acid
Reactant of Route 5
Octahydroindolizine-8a-carboxylic acid
Reactant of Route 6
Octahydroindolizine-8a-carboxylic acid

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